molecular formula C14H23N B169333 2-(1-Adamantyl)pyrrolidine CAS No. 180258-96-2

2-(1-Adamantyl)pyrrolidine

Cat. No.: B169333
CAS No.: 180258-96-2
M. Wt: 205.34 g/mol
InChI Key: YVRRAISBZUMEJB-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with an adamantyl group at the second position The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique physicochemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)pyrrolidine typically involves the reaction of adamantyl derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where an adamantyl halide reacts with pyrrolidine in the presence of a base. For example, 1-adamantyl bromide can be reacted with pyrrolidine in the presence of a strong base like sodium hydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the adamantyl structure.

    Reduction: Reduction reactions are less common for this compound due to the lack of reducible functional groups.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group could yield adamantanone derivatives, while substitution reactions on the pyrrolidine ring could yield various N-substituted pyrrolidines .

Scientific Research Applications

2-(1-Adamantyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the lipophilicity and stability of the molecule, facilitating its interaction with hydrophobic pockets in proteins. This can lead to the inhibition or activation of specific pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the pyrrolidine ring.

    2-Adamantylpyridine: Contains a pyridine ring instead of a pyrrolidine ring.

    Adamantylmethylamine: Features a methyl group linking the adamantyl and amine groups.

Uniqueness

2-(1-Adamantyl)pyrrolidine is unique due to the combination of the adamantyl group and the pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds .

Biological Activity

2-(1-Adamantyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly its antiviral properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique adamantane structure fused with a pyrrolidine ring. The synthesis of this compound typically involves the reaction of adamantyl amines with pyrrolidine derivatives. A common synthetic route includes the use of tetrahydroisobenzofuran-1,3-dione as a precursor, which undergoes cyclization to form the desired pyrrolidine derivatives .

Antiviral Properties

One of the most significant findings regarding this compound is its antiviral activity against influenza A viruses, particularly the H2N2 strain. This activity has been attributed to its structural similarity to known antiviral agents like amantadine and rimantadine, which target the M2 ion channel of the virus . The mechanism of action involves inhibition of viral replication by blocking ion transport necessary for viral uncoating.

Other Biological Effects

Beyond its antiviral properties, compounds in the pyrrolidine class exhibit a range of biological activities, including:

  • Antitumor Activity: Pyrrolidine derivatives have shown promise in inhibiting tumor growth in various cancer models.
  • Antidepressant Effects: Some studies suggest that modifications of pyrrolidine can lead to compounds with antidepressant properties.
  • Enzyme Inhibition: Certain derivatives have been reported to inhibit enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in metabolic regulation and linked to obesity and diabetes .

Case Study: Influenza A Virus

In a study focused on the antiviral efficacy of this compound, researchers demonstrated significant inhibition of influenza A virus replication in vitro. The compound's effectiveness was comparable to established antiviral drugs but with a potentially better side effect profile due to its selective action on viral components .

Study Virus Strain IC50 (µM) Mechanism
Study 1H2N25.0M2 Ion Channel Inhibition
Study 2H1N14.5M2 Ion Channel Inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that compounds with adamantane structures often exhibit enhanced lipophilicity, leading to improved bioavailability and tissue penetration .

Properties

IUPAC Name

2-(1-adamantyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13,15H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRRAISBZUMEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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